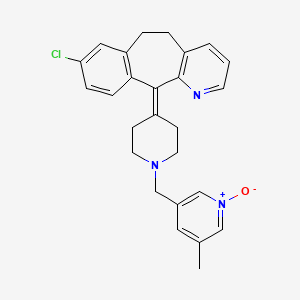
Rupatadine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rupatadine N-oxide is a derivative of rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The N-oxide form of rupatadine is of interest due to its potential enhanced pharmacological properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Rupatadine N-oxide can be synthesized through the oxidation of rupatadine. One common method involves using titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent. This process is efficient, safer, and greener compared to traditional batch reactors .
Industrial Production Methods: The industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Rupatadine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of rupatadine to its N-oxide form.
Reduction: Potential reduction back to rupatadine under specific conditions.
Substitution: Possible substitution reactions at the pyridine ring or piperidine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of titanium silicalite (TS-1) as a catalyst.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Rupatadine.
Substitution: Derivatives with modified functional groups on the pyridine or piperidine rings.
Applications De Recherche Scientifique
Rupatadine N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxides.
Biology: Investigated for its potential effects on cellular processes and interactions with biological targets.
Medicine: Explored for its enhanced antihistaminic and anti-inflammatory properties compared to rupatadine.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Rupatadine N-oxide exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. This dual antagonistic activity reduces allergic symptoms such as nasal blockage, rhinorrhea, itching, and swelling. The N-oxide form may offer improved binding affinity and stability, enhancing its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Loratadine: Another second-generation antihistamine with similar H1 receptor antagonistic activity.
Desloratadine: A metabolite of loratadine with enhanced potency.
Cetirizine: A widely used antihistamine with similar therapeutic applications.
Fexofenadine: Known for its non-sedative properties and effectiveness in treating allergic conditions.
Uniqueness of Rupatadine N-oxide: this compound stands out due to its dual antagonistic activity against histamine H1 receptors and platelet-activating factor receptors. This unique combination provides a broader spectrum of anti-allergic effects, potentially making it more effective in treating complex allergic conditions .
Propriétés
Formule moléculaire |
C26H26ClN3O |
|---|---|
Poids moléculaire |
432.0 g/mol |
Nom IUPAC |
13-chloro-2-[1-[(5-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C26H26ClN3O/c1-18-13-19(17-30(31)15-18)16-29-11-8-20(9-12-29)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-28-26(21)25/h2-3,6-7,10,13-15,17H,4-5,8-9,11-12,16H2,1H3 |
Clé InChI |
KQTDHNFACRZETD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C[N+](=C1)[O-])CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyano-4-[4-methoxy-3-(4-phenoxybutoxy)phenyl]cyclohexane-1-carboxylic acid](/img/structure/B13436065.png)
![1-(2,3-Dihydro[2,4'-bibenzo[b]thiophen]-4-yl)-piperazine](/img/structure/B13436068.png)
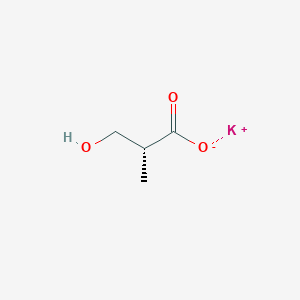

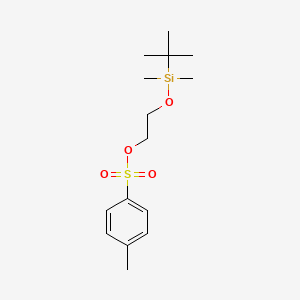

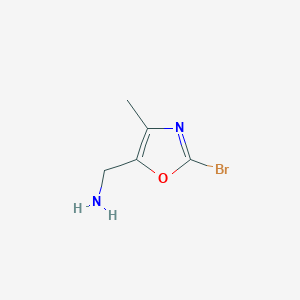
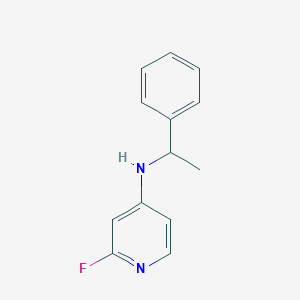
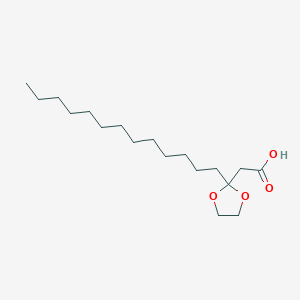

![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)


